molecular formula C22H12 B094379 Anthanthrene CAS No. 191-26-4

Anthanthrene

Cat. No. B094379
CAS RN: 191-26-4
M. Wt: 276.3 g/mol
InChI Key: YFIJJNAKSZUOLT-UHFFFAOYSA-N
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Description

Anthanthrene, a polycyclic aromatic hydrocarbon (PAH), has been the subject of various studies due to its interesting chemical and physical properties. It is a hexacyclic aromatic hydrocarbon that has been investigated for its potential applications in organic electronics, such as organic field-effect transistors, solar cells, and organic light-emitting diodes (OLEDs) . Despite lacking a bay-region, anthanthrene exhibits considerable bacterial mutagenicity, which has been studied in the context of environmental pollutants10.

Synthesis Analysis

The synthesis of anthanthrene derivatives has been approached through various methods. One efficient strategy involves Sonogashira couplings to create cruciform anthanthrene compounds, which effectively extend the π-conjugation and tune optoelectronic properties . Another method includes a palladium-catalyzed cyclopentannulation reaction, starting from the low-cost dye Vat Orange 3, to produce cyclopentaanthanthrene compounds . Additionally, the synthesis of anthanthrene-based conjugated polymers has been achieved, which exhibit optical absorption in the visible region due to their extended conjugation .

Molecular Structure Analysis

The molecular structure of anthanthrene and its derivatives has been extensively analyzed. Studies have shown that the structure-property relationships are influenced by the π-conjugation along different axes of the anthanthrene core . The introduction of fused five-membered rings and various substituents has been shown to affect the optical and electrochemical gaps of the compounds . Ladderization of the anthanthrene unit using an sp3 carbon bridge has been reported to reduce the dihedral angle between the anthanthrene and adjacent units, thus affecting the electronic properties .

Chemical Reactions Analysis

Anthanthrene derivatives undergo various chemical reactions that are significant for their applications in materials science. For instance, the photostability and reversible redox processes of these compounds are notable for their potential use in electronic devices . The manipulation of triplet states through substitution has been studied, revealing the effects on energies, absorption, lifetimes, and annihilation rates . The microsomal activation of anthanthrene to mutagenic metabolites has also been investigated, identifying several pathways of biotransformation10.

Physical and Chemical Properties Analysis

The physical and chemical properties of anthanthrene derivatives are key to their functionality in organic electronics. These properties include field-effect mobilities, photovoltaic performance, and electroluminescent efficiency . The photophysical properties, such as absorption spectra, fluorescence, and redox potentials, can be modulated by different substituents, which in turn influence the performance of the materials in devices . The solubility and processability of anthanthrene-based polymers have been tailored by incorporating different side chains during synthesis .

Scientific Research Applications

  • Semiconductors for Organic Electronics : Anthanthrene derivatives have been explored as semiconductors in organic field-effect transistors and solar cells. Solvent annealing significantly improved field-effect mobilities, with a thiophene-appended anthanthrene derivative achieving maximum values of 0.078 cm²/Vs. In bulk heterojunction solar cells, these derivatives demonstrated a maximum power conversion efficiency (PCE) of 2.4% (Giguère, Sariciftci, & Morin, 2015).

  • Organic Light-Emitting Diode (OLED) Applications : Anthanthrene and its derivatives have been utilized as blue emitters in OLEDs. These compounds exhibit efficient and stable blue emission, particularly in the solid state. An OLED device containing an anthanthrene derivative as a dopant achieved an EL efficiency of 3.0 cd/A (Shah, Neckers, Shi, Forsythe, & Morton, 2006).

  • Metabolic Activation and Genotoxic Properties : The metabolic activation of anthanthrene has been studied, particularly its conversion to 3-hydroxyanthanthrene and its subsequent transformation into stable radicals. These radicals could contribute to anthanthrene's genotoxic properties (Degenhardt, Bors, Stettmaier, Seidel, Frank, & Platt, 1996).

  • Conjugated Polymers Synthesis : Anthanthrene-based conjugated polymers have been synthesized, demonstrating optical absorption in the visible region due to their extended conjugation. The electronic properties of these polymers are minimally affected by the comonomers attached to the anthanthrene unit (Lafleur-Lambert, Giguère, & Morin, 2015).

  • Carcinogenic Activity : The carcinogenic potential of anthanthrene has been investigated, particularly its ability to induce tumors in mouse skin. It was found to be a relatively strong carcinogen, with a 47% incidence of benign and malignant epidermal neoplasms in female Swiss mice (Cavalieri, Mailander, & Pelfrène, 1977).

  • Tuning of Photophysical Properties : Studies have focused on manipulating the photophysical properties of anthanthrene derivatives, such as tuning their energies, absorption, lifetimes, and annihilation rates. These modifications are crucial for potential applications in areas like photovoltaics and OLEDs (Stewart et al., 2018).

Safety And Hazards

Anthanthrene is a questionable carcinogen with experimental carcinogenic and tumorigenic data . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Future research could focus on decreasing the bandgap of the anthanthrene derivatives . As the anthanthrenes and anthanthrones become more substituted, red-shifts are observed in the peak maxima of the ground- and excited-state absorption and fluorescence spectra . This could lead to new applications in materials science .

properties

IUPAC Name

hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12/c1-3-13-7-9-18-12-16-6-2-4-14-8-10-17-11-15(5-1)19(13)21(18)22(17)20(14)16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIJJNAKSZUOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=CC6=CC=C5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9075452
Record name Anthanthrene
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Molecular Weight

276.3 g/mol
Source PubChem
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Physical Description

Golden-yellow, odorless solid; [CHEMINFO] Golden-yellow crystalline solid; [MSDSonline]
Record name Anthanthrene
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Product Name

Anthanthrene

CAS RN

191-26-4
Record name Anthanthrene
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Record name Anthanthrene
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Record name Anthanthrene
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Record name Dibenzo[def,mno]chrysene
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Record name ANTHANTHRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,030
Citations
BK Shah, DC Neckers, J Shi, EW Forsythe… - Chemistry of …, 2006 - ACS Publications
… based on anthanthrene. The emission characteristics of the anthanthrene derivatives that … properties of this class of compounds, new anthanthrene derivatives that have phenyl, o-tolyl…
Number of citations: 90 pubs.acs.org
JB Giguère, J Boismenu-Lavoie… - The Journal of organic …, 2014 - ACS Publications
An efficient and versatile synthetic strategy toward cruciform anthanthrene compounds using Sonogashira couplings steps was developed. Acetylenic linkers were used to effectively …
Number of citations: 52 pubs.acs.org
JB Giguère, NS Sariciftci, JF Morin - Journal of Materials Chemistry C, 2015 - pubs.rsc.org
… For instance, we have previously shown for the anthanthrene … Although a few anthanthrene derivatives has been reported … to assess the potential of anthanthrene small molecules as …
Number of citations: 37 pubs.rsc.org
M Desroches, JF Morin - Organic letters, 2018 - ACS Publications
… influence on the optical properties of the anthanthrene and anthanthrone core. In the bis(… the photoluminescence spectra of the anthanthrone and anthanthrene derivatives. In fact, …
Number of citations: 31 pubs.acs.org
N Wazzan - Arabian Journal of Chemistry, 2022 - Elsevier
… of the anthanthrene cores of all dyes by not <0.393 eV. Therefore, the anthanthrene cores can … Also, the energy gaps ( E g ) of the anthanthrene cores are smaller than those of TPA and …
Number of citations: 6 www.sciencedirect.com
BK Shah, DC Neckers, J Shi… - The Journal of …, 2005 - ACS Publications
… of anthanthrene-based blue emitters. These compounds are structurally related to anthracene and perylene (Chart 1). Anthanthrene (1… The φ F values of the derivatives of anthanthrene …
Number of citations: 46 pubs.acs.org
MS Deleuze - The Journal of Physical Chemistry A, 2004 - ACS Publications
A comprehensive theoretical study of the He(I) UV photoionization spectra of coronene, 1.2,6.7-dibenzopyrene, 1.12-benzoperylene, and anthanthrene up to electron binding energies …
Number of citations: 65 pubs.acs.org
SK Sugunan, C Greenwald, MF Paige… - The Journal of Physical …, 2013 - ACS Publications
As part of a continuing effort to find noncoherent photon upconversion (NCPU) systems with improved energy conversion efficiencies, the photophysics of the blue emitter, anthanthrene …
Number of citations: 39 pubs.acs.org
JB Giguere, JF Morin - The Journal of organic chemistry, 2013 - ACS Publications
A series of 6,12-bis(amino) anthanthrene-based conjugated molecules were prepared and characterized using UV–vis and fluorescence spectroscopy and cyclic voltammetry. The …
Number of citations: 31 pubs.acs.org
F Lirette, A Darvish, Z Zhou, Z Wei, L Renn… - Chemical …, 2023 - pubs.rsc.org
A series of dibenzannulated phenyl-annulated [4,2]peri-acenoacenes have been synthesized in three straightforward steps from 4,10-dibromoanthanthrone (vat orange 3). The phenyl …
Number of citations: 7 pubs.rsc.org

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